

# A Comparative Analysis of Ototoxicity: Capreomycin Sulfate vs. Other Aminoglycosides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Capreomycin Sulfate**

Cat. No.: **B1662203**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ototoxicity profiles of **Capreomycin Sulfate** and other commonly used aminoglycoside antibiotics. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in making informed decisions.

## Executive Summary

Ototoxicity, the propensity of certain therapeutic agents to cause damage to the inner ear, is a significant concern in drug development and clinical practice. Aminoglycosides, a class of potent antibiotics, are well-known for their ototoxic side effects, which can lead to irreversible hearing loss and vestibular dysfunction.<sup>[1][2]</sup> **Capreomycin Sulfate**, a polypeptide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB), is often grouped with aminoglycosides due to its similar therapeutic application and side effect profile.<sup>[2][3]</sup> However, evidence suggests notable differences in the ototoxicity profiles between Capreomycin and traditional aminoglycosides like Amikacin, Kanamycin, and Gentamicin.

Clinical data indicates that **Capreomycin Sulfate** may be associated with a lower incidence of hearing loss compared to Amikacin.<sup>[4][5][6]</sup> The mechanisms underlying aminoglycoside ototoxicity are complex, involving the entry of the drug into sensory hair cells of the inner ear, leading to the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis (cell death).<sup>[1][7][8][9]</sup>

This guide will delve into a quantitative comparison of ototoxicity, detail the experimental protocols used for assessment, and provide visual representations of the key signaling pathways and experimental workflows.

## Quantitative Comparison of Ototoxicity

The following tables summarize clinical data from studies comparing the incidence of ototoxicity between **Capreomycin Sulfate** and other aminoglycosides, primarily in the context of MDR-TB treatment.

Table 1: Incidence of Hearing Loss in Patients Treated with Capreomycin vs. Amikacin for MDR-TB

| Study (Year)                  | Drug                         | Number of Patients | Incidence of Hearing Loss/Ototoxicity                                                | Key Findings                                                                                      |
|-------------------------------|------------------------------|--------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Arnold et al. (2017)[4][5][6] | Amikacin (initial treatment) | Not specified      | 5 times more likely to cause ototoxicity compared to Capreomycin (Hazard Ratio: 5.2) | 55% of all patients experienced ototoxicity. 40% discontinued the injectable due to hearing loss. |
| Arnold et al. (2017)[4][5][6] | Capreomycin (only)           | Not specified      | Significantly lower incidence of hearing loss compared to Amikacin.                  | Patients starting on Capreomycin tolerated injectable treatment for a longer duration.            |
| de Jager et al. (2016)[10]    | Amikacin                     | Not specified      | Reporting Odds Ratio (ROR) for deafness: 9.3 (compared to streptomycin)              | Amikacin had the most disproportionate reporting of deafness among the compared drugs.            |
| de Jager et al. (2016)[10]    | Kanamycin                    | Not specified      | ROR for deafness: 4.3 (compared to streptomycin)                                     | Kanamycin also showed a significant association with deafness reporting.                          |
| de Jager et al. (2016)[10]    | Capreomycin                  | 117                | ROR for deafness: 1.4 (compared to streptomycin)                                     | Capreomycin had a much lower ROR for deafness compared to                                         |

|                              |                                        |               |                                       |                                                                                    |
|------------------------------|----------------------------------------|---------------|---------------------------------------|------------------------------------------------------------------------------------|
|                              |                                        |               |                                       | Amikacin and<br>Kanamycin.                                                         |
| Seddon et al.<br>(2012)[11]  | Capreomycin<br>(only)                  | 30            | 7% (2/30)                             |                                                                                    |
| Seddon et al.<br>(2012)[11]  | Capreomycin<br>followed by<br>Amikacin | 7             | 43% (3/7)                             | Combination with<br>Amikacin<br>increased the<br>likelihood of<br>hearing loss.    |
| Prasad et al.<br>(2017)[11]  | Capreomycin                            | Not specified | 20%                                   | Ototoxicity was<br>associated with a<br>large cumulative<br>dose and older<br>age. |
| Meressa et al.<br>(2015)[11] | Amikacin/Kanamycin                     | Not specified | 14%<br>(symptomatic<br>hearing loss)  | Based on<br>clinician<br>diagnosis or<br>patient report,<br>not audiograms.        |
| Meressa et al.<br>(2015)[11] | Capreomycin                            | Not specified | 4.2%<br>(symptomatic<br>hearing loss) | Based on<br>clinician<br>diagnosis or<br>patient report,<br>not audiograms.        |

## Experimental Protocols for Ototoxicity Assessment

The following are detailed methodologies for key experiments used to evaluate and compare the ototoxicity of pharmaceutical compounds.

### Auditory Brainstem Response (ABR) Testing

ABR is an electrophysiological test that measures the neural response to sound stimuli from the cochlea to the brainstem.[12][13] It is a noninvasive and objective method for assessing

hearing thresholds, particularly in preclinical animal models and in patients who cannot provide reliable behavioral responses.[14]

Protocol:

- Animal Preparation: The animal (e.g., rat, mouse, guinea pig) is anesthetized.[12] Three subdermal electrodes are placed: a non-inverting electrode on the vertex or high forehead, an inverting electrode on the mastoid or earlobe of the test ear, and a ground electrode on the contralateral mastoid or a distant location.[12]
- Stimuli: Frequency-specific tone bursts (e.g., 500, 1000, 2000, 4000, 8000 Hz) are used to assess hearing thresholds across a range of frequencies.[15][16] A broadband click stimulus can also be used for an overall assessment of the auditory pathway.[14]
- Stimulus Presentation: Stimuli are delivered to the test ear via an insert earphone. The intensity of the stimulus is varied in descending steps (e.g., 10-20 dB) to determine the hearing threshold.[16] Near the threshold, smaller steps (e.g., 5 dB) are used.[16]
- Recording: The electrical responses from the electrodes are amplified, filtered, and averaged over a number of presentations (e.g., 500-1000 sweeps) to reduce background noise and extract the ABR waveform.
- Analysis: The ABR waveform consists of a series of peaks (Waves I-V) representing the synchronous firing of auditory nerve fibers at different points along the auditory pathway. The hearing threshold is defined as the lowest stimulus intensity that elicits a replicable Wave V.
- Ototoxicity Monitoring: A baseline ABR is recorded before drug administration. Subsequent ABRs are recorded at various time points during and after treatment to detect any shifts in hearing thresholds, which would indicate ototoxicity. A clinically significant shift is often considered to be greater than 10 dB.[17]

## Distortion Product Otoacoustic Emissions (DPOAEs)

DPOAEs are faint sounds generated by the outer hair cells (OHCs) of the cochlea in response to two simultaneous pure tones ("primaries," f1 and f2).[18] As OHCs are often the first cells damaged by ototoxic drugs, DPOAEs provide a sensitive and objective measure of cochlear health.[19][20]

**Protocol:**

- Subject Preparation: The subject is positioned comfortably in a quiet environment. A probe containing a small speaker and a microphone is placed in the ear canal.
- Stimulus Presentation: Two primary tones (f1 and f2) with a specific frequency ratio (f2/f1, typically around 1.22) are presented.[19] The levels of the primaries (L1 and L2) are typically set around 65 dB SPL.[19]
- Recording: The microphone in the probe records the sound in the ear canal, which includes the primary tones and the DPOAE generated by the cochlea at a specific frequency (2f1-f2).
- Analysis: The amplitude of the DPOAE response is measured and compared to the noise floor in the ear canal. A valid DPOAE is typically defined as having a signal-to-noise ratio of at least 6 dB.[18]
- Ototoxicity Monitoring: DPOAEs are measured across a range of frequencies, often up to 10 kHz or higher, as high frequencies are typically affected first by ototoxic drugs.[20][21] A baseline DPOAE measurement is taken before treatment. A significant decrease in DPOAE amplitude at subsequent follow-up tests can indicate OHC damage.

## Cochlear Histology

Cochlear histology involves the microscopic examination of the inner ear structures to assess cellular damage. This is a terminal procedure typically performed in animal models to directly visualize the extent of hair cell loss and other pathologies.[12][22]

**Protocol:**

- Tissue Fixation: Following euthanasia, the temporal bones are removed, and the cochleae are perfused with a fixative (e.g., 4% paraformaldehyde) through the round and oval windows.
- Decalcification: The bony labyrinth is decalcified using a solution like EDTA to allow for sectioning.

- Dissection and Sectioning: The cochlea is dissected to expose the organ of Corti. The tissue can be prepared as a surface preparation (for a "cytocochleogram" to count hair cells) or sectioned for cross-sectional analysis.[22]
- Staining and Immunohistochemistry: The tissue is stained to visualize different cell types. Common stains include hematoxylin and eosin (H&E).[22] Immunohistochemistry using specific antibodies can be used to label hair cells (e.g., anti-Myo7a or anti-prestin for OHCs) and spiral ganglion neurons.[22][23]
- Microscopy and Analysis: The stained tissue is examined under a microscope. A cytocochleogram is created by counting the number of present and missing inner and outer hair cells along the length of the basilar membrane.[22] This allows for a quantitative assessment of the location and extent of hair cell loss.[24]

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways involved in aminoglycoside-induced ototoxicity and a typical experimental workflow for assessing ototoxicity.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of aminoglycoside-induced ototoxicity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ototoxicity assessment.

## Conclusion

The available evidence suggests that **Capreomycin Sulfate** has a more favorable ototoxicity profile compared to aminoglycosides like Amikacin and Kanamycin, particularly in the long-term treatment of MDR-TB.[4][5][6][10] However, it is crucial to note that Capreomycin is not devoid of ototoxic risk, and careful monitoring of auditory function is warranted during therapy.[3][11] The choice of therapeutic agent should always involve a careful risk-benefit analysis for each patient. For researchers and drug development professionals, understanding the nuances in the ototoxicity profiles of different compounds is essential for designing safer and more effective treatments. The experimental protocols and pathways outlined in this guide provide a framework for the continued investigation and comparison of drug-induced ototoxicity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Ototoxicity of Non-aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ototoxicity of Non-aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Cellular mechanisms of aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgrx.org]
- 9. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in VigiBase® reporting of aminoglycoside and capreomycin-suspected ototoxicity during tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. CG-MED-49 Auditory Brainstem Responses (ABRs) and Evoked Otoacoustic Emissions (OAEs) for Hearing Disorders [provider.healthybluenc.com]
- 14. ncrar.research.va.gov [ncrar.research.va.gov]
- 15. Monitoring Protocols for Cochlear Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. healthvermont.gov [healthvermont.gov]
- 17. researchgate.net [researchgate.net]
- 18. Distortion-Product Otoacoustic Emission Test Performance for Ototoxicity Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Otoacoustic emissions (OAEs) for ototoxicity monitoring [interacoustics.com]
- 21. mdpi.com [mdpi.com]
- 22. pathology histopathology - Cilcare [cilcare.com]
- 23. Assessment of cochlear toxicity in response to chronic 3,3'-iminodipropionitrile in mice reveals early and reversible functional loss that precedes overt histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ototoxicity: a high risk to auditory function that needs to be monitored in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Ototoxicity: Capreomycin Sulfate vs. Other Aminoglycosides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662203#comparing-the-ototoxicity-profiles-of-capreomycin-sulfate-and-other-aminoglycosides>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)